

Spectral Analysis of Phomopsin A: A Technical Guide

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Compound of Interest

Compound Name: *Phomosine D*

Cat. No.: *B10820591*

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Disclaimer: Initial searches for "**Phomosine D**" did not yield specific spectral data. The available scientific literature strongly suggests that the intended compound of interest may be Phomopsin A, a structurally related and well-documented mycotoxin. This guide therefore provides a comprehensive overview of the spectral data for Phomopsin A, tailored for researchers, scientists, and professionals in drug development.

Introduction to Phomopsin A

Phomopsin A is a cyclic hexapeptide mycotoxin produced by the fungus *Diaporthe toxica* (previously known as *Phomopsis leptostromiformis*), which is the causative agent of the disease lupinosis in livestock that have grazed on infected lupins.^{[1][2]} Its complex chemical structure, featuring several non-proteinogenic amino acids, has been elucidated through extensive spectroscopic analysis.^{[1][3]} Phomopsin A is a potent inhibitor of microtubule formation, making it a subject of interest in cancer research.^[3]

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural components of Phomopsin A through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry Data for Phomopsin A

Parameter	Value
Molecular Formula	C ₃₆ H ₄₅ ClN ₆ O ₁₂
Molecular Weight	789.2 g/mol
Calculated [M+H] ⁺	789.2862 Da
Observed [M+H] ⁺	789.2859 Da

Experimental Protocol: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS)

- Sample Preparation: A purified sample of Phomopsin A is dissolved in a suitable solvent such as methanol.
- Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of water and acetonitrile, often with a formic acid modifier to enhance protonation.
- Ionization: The eluent from the HPLC is introduced into the mass spectrometer and ionized using an electrospray ionization (ESI) source in positive ion mode.
- Full Scan MS: A high-resolution full scan is acquired to determine the accurate mass of the protonated molecular ion ([M+H]⁺).
- Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed to confirm the amino acid sequence and identify structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the atomic connectivity and the three-dimensional structure of Phomopsin A.

Table 2: Summary of NMR Data for Phomopsin A

Experiment	Description
¹ H NMR	Provides information on the chemical environment of protons. The spectrum is complex, requiring 2D NMR for full assignment.
¹³ C NMR	The complete assignment of the carbon framework has been achieved, confirming the constituent amino acid residues.
2D NMR	Experiments such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and for establishing the final structure.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A purified sample of Phomopsin A (typically 1-2 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).
- Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- 1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired.
- 2D Spectra: A series of 2D NMR experiments are conducted:
 - COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C connectivities, which is crucial for linking the amino acid residues.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the various functional groups present in the Phomopsin A molecule based on their vibrational frequencies.

Table 3: Characteristic Infrared Absorption Frequencies for Phomopsin A

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500 - 3200 (broad)
N-H (amide)	3400 - 3200
C-H (aliphatic and aromatic)	3100 - 2850
C=O (amide I)	1680 - 1630
C=O (carboxylic acid)	1725 - 1700
C=C (aromatic)	1600 - 1450
C-O	1260 - 1000
C-Cl	800 - 600

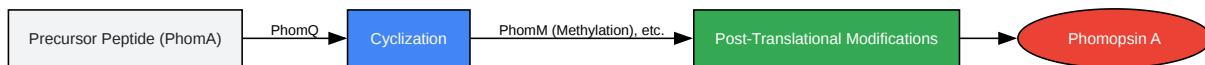
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of Phomopsin A with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl) and evaporating the solvent.
- **Data Acquisition:** An FTIR spectrometer is used to record the spectrum. A background spectrum is taken first and then automatically subtracted from the sample spectrum.

Visualizations

Biosynthetic Pathway of Phomopsin A

The biosynthesis of Phomopsin A is initiated by the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications, including cyclization and methylation, to yield the final natural product.

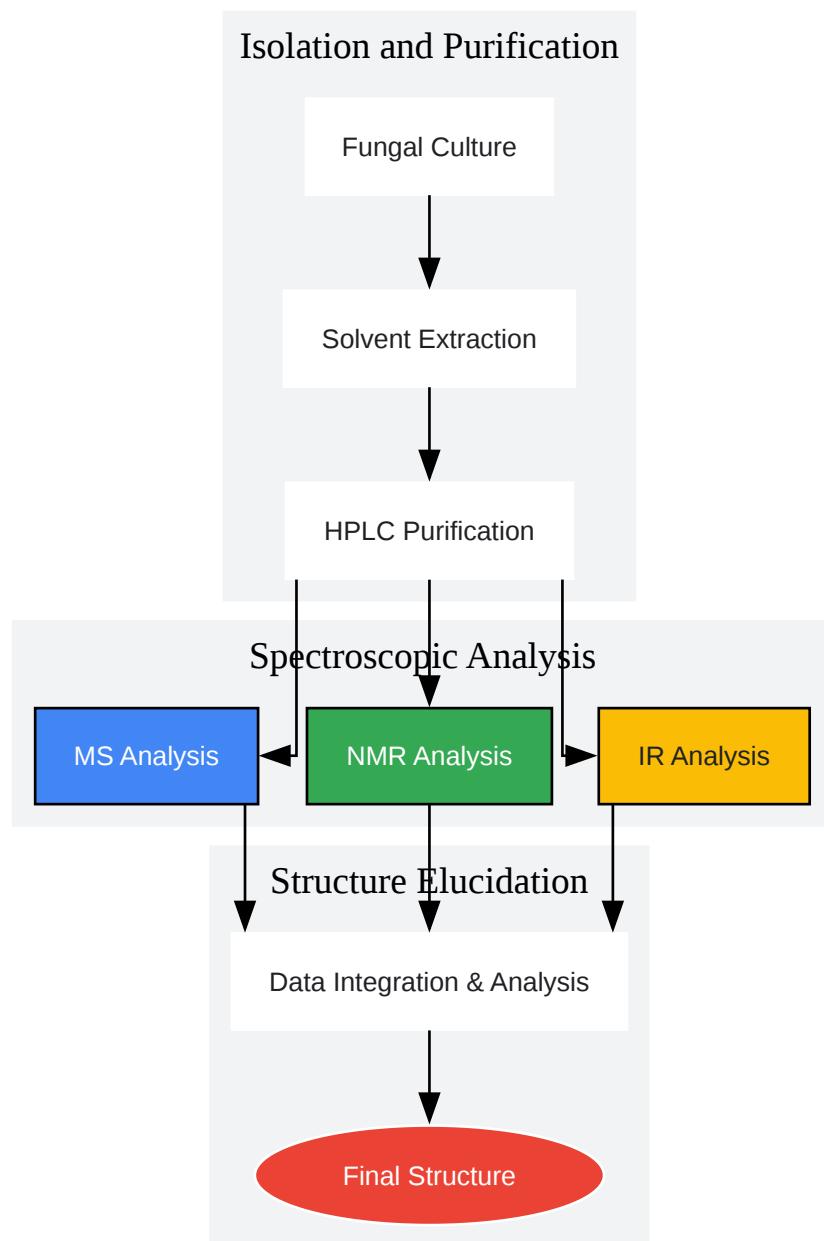


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Caption: Overview of the Phomopsin A biosynthetic pathway.

General Experimental Workflow for Spectral Analysis

The following diagram outlines the typical workflow for the isolation and spectral characterization of a natural product like Phomopsin A.



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Caption: General workflow for spectral data acquisition.

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References

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